molecular formula C19H24ClNO4 B12767028 Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride CAS No. 90138-48-0

Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride

Cat. No.: B12767028
CAS No.: 90138-48-0
M. Wt: 365.8 g/mol
InChI Key: KPCAHIZNEAXOTH-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzofuran moiety, and acetyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzofuran moiety, followed by the introduction of acetyl groups at specific positions. The final step involves the attachment of the piperidine ring through an ether linkage. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, with stringent quality control measures in place to ensure the purity of the final product. Industrial production methods may also involve the use of advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine, 1-(2-((4,6-diacetyl-7-benzofuranyl)oxy)ethyl)-, hydrochloride
  • 1-Propylamine, 3-((4,6-diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-, hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

90138-48-0

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-[6-acetyl-7-(2-piperidin-1-ylethoxy)-1-benzofuran-4-yl]ethanone;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-13(21)16-12-17(14(2)22)19(18-15(16)6-10-23-18)24-11-9-20-7-4-3-5-8-20;/h6,10,12H,3-5,7-9,11H2,1-2H3;1H

InChI Key

KPCAHIZNEAXOTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C2=C1C=CO2)OCCN3CCCCC3)C(=O)C.Cl

Origin of Product

United States

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